Hexyldecyl stearate

Catalog No.
S13264335
CAS No.
17618-45-0
M.F
C34H68O2
M. Wt
508.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyldecyl stearate

CAS Number

17618-45-0

Product Name

Hexyldecyl stearate

IUPAC Name

2-hexyldecyl octadecanoate

Molecular Formula

C34H68O2

Molecular Weight

508.9 g/mol

InChI

InChI=1S/C34H68O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-25-28-31-34(35)36-32-33(29-26-12-9-6-3)30-27-24-14-11-8-5-2/h33H,4-32H2,1-3H3

InChI Key

MWKPHOIHTLQZIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC

Hexyldecyl stearate is a chemical compound classified as an ester, formed from the reaction of 2-hexyldecanol and stearic acid. Its chemical formula is C34H68O2C_{34}H_{68}O_{2} and it is also known by other names such as octadecanoic acid, 2-hexyldecyl ester, and octyl stearate . This compound is primarily used in cosmetic formulations due to its emollient properties, which help to soften the skin and provide a smooth after-feel. Hexyldecyl stearate acts as a lubricant on the skin's surface, aiding in moisture retention and improving the texture of various skincare products .

The synthesis of hexyldecyl stearate typically involves an esterification reaction, where 2-hexyldecanol reacts with stearic acid to form the ester bond. This reaction can be catalyzed by acids or bases, enhancing the rate of ester formation. The general reaction can be represented as follows:

Stearic Acid+2 HexyldecanolHexyldecyl Stearate+Water\text{Stearic Acid}+\text{2 Hexyldecanol}\rightarrow \text{Hexyldecyl Stearate}+\text{Water}

This process exemplifies classical Fischer esterification methods, commonly used in organic chemistry for synthesizing esters .

Hexyldecyl stearate exhibits several beneficial biological activities, particularly in dermatological applications. It is recognized for its emollient properties, which help maintain skin hydration by forming a barrier that reduces water loss. Additionally, it has been shown to enhance the penetration of certain drugs through the skin, making it a valuable ingredient in transdermal formulations . Its compatibility with biological systems is supported by safety assessments indicating low toxicity when used in cosmetic products .

The primary method for synthesizing hexyldecyl stearate is through classical Fischer esterification, where an alcohol reacts with a carboxylic acid. Other methods may include:

  • Transesterification: This involves exchanging the alcohol component in triglycerides to produce new esters.
  • Catalytic methods: Utilizing acid or base catalysts to accelerate the reaction rate.

These methods allow for the efficient production of hexyldecyl stearate while maintaining its desired properties for cosmetic applications .

Hexyldecyl stearate is widely used in various industries, particularly in cosmetics and personal care products. Its applications include:

  • Emollient: Softens and conditions the skin.
  • Skin conditioning agent: Helps maintain skin health.
  • Solvent: Aids in dissolving other ingredients in formulations.
  • Texture enhancer: Improves product consistency and application feel.

It is commonly found in lotions, creams, and serums due to its beneficial effects on skin texture and moisture retention .

Studies have indicated that hexyldecyl stearate can enhance the permeability of certain drugs through the skin barrier. For instance, it has been shown to improve the solubility and permeation rates of non-steroidal anti-inflammatory drugs like indomethacin when formulated with this ester. The interaction between hexyldecyl stearate and active pharmaceutical ingredients can significantly influence their absorption characteristics .

Hexyldecyl stearate belongs to a larger class of compounds known as stearate esters. Here are some similar compounds along with their unique characteristics:

Compound NameChemical StructureUnique Features
Ethylhexyl palmitateOctadecanoic acid, ethylhexyl esterCommonly used as a skin-conditioning agent
Isocetyl palmitatePalmitic acid, isocetyl esterKnown for its occlusive properties
Isodecyl oleateOleic acid, isodecyl esterProvides a lighter texture compared to hexyldecyl stearate
OctyldodecanolDodecanol derivativeOften used for its emollient properties

Hexyldecyl stearate stands out due to its specific chain length and structure that contribute to its unique emollient properties and ability to enhance product texture while retaining moisture effectively .

Fischer Esterification Mechanism

The Fischer esterification represents the classical approach for synthesizing hexyldecyl stearate through the direct condensation of stearic acid with 2-hexyldecanol [1] [2]. This acid-catalyzed mechanism proceeds through a well-established five-step pathway that begins with protonation of the carbonyl oxygen by the acid catalyst, activating it toward nucleophilic attack [3]. The alcohol subsequently executes a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate with simultaneous breaking of the carbonyl pi bond [1] [4].

The mechanism continues with proton transfer from the oxonium ion to the hydroxyl group, creating an activated complex that facilitates water elimination [2] [3]. The 1,2-elimination of water occurs through formation of a pi bond between the oxygen and carbon, expelling water as a leaving group [4]. The final step involves deprotonation of the positively charged oxygen to yield the neutral ester product [1] [3].

Evidence supporting this mechanism derives from isotopic labeling experiments using oxygen-18 labeled alcohol, where the isotope appears exclusively in the ester product rather than the eliminated water [3]. The reaction exhibits first-order kinetics with respect to stearic acid concentration, with apparent activation energies ranging from 40-50 kilojoules per mole for fatty acid esterification with alcohols [5] [6].

Steglich Esterification Mechanism

The Steglich esterification offers an alternative synthetic route under mild, neutral conditions using dicyclohexylcarbodiimide as a coupling agent with dimethylaminopyridine as catalyst [7] [8]. This mechanism involves initial reaction between the carbodiimide and stearic acid, mediated by ion pair interactions to form an O-acylurea intermediate [8]. The intermediate subsequently transfers the acyl group to dimethylaminopyridine, which acts as an active acyl transfer reagent [8].

The activated dimethylaminopyridine-acyl complex then reacts with 2-hexyldecanol to produce hexyldecyl stearate and regenerate the dimethylaminopyridine catalyst [8]. Without dimethylaminopyridine or equivalent acyl transfer agents, irreversible side reactions occur, generating N-acyl urea byproducts and diminished yields [8]. The Steglich approach demonstrates particular utility for sterically hindered or acid-sensitive substrates, operating at ambient temperatures with lower activation energies of 25-35 kilojoules per mole [8] [9].

Comparative Analysis of Mechanisms

The Fischer mechanism requires elevated temperatures of 80-140 degrees Celsius and extended reaction times of 2-8 hours to achieve acceptable conversion rates [4] [9]. In contrast, the Steglich approach operates effectively at 20-60 degrees Celsius with reaction times of 1-4 hours [8] [9]. The Fischer method necessitates excess alcohol (2:1 to 6:1 molar ratio) to drive equilibrium toward product formation, while Steglich esterification requires only stoichiometric to slight excess alcohol ratios (1:1 to 1.5:1) [9].

Water removal proves critical for Fischer esterification success, as the reaction equilibrium strongly favors reactants [4] [3]. Steglich esterification circumvents this limitation through its irreversible mechanism, eliminating equilibrium constraints [8] [9]. However, Fischer esterification demonstrates broader substrate tolerance and lower reagent costs, making it more suitable for large-scale industrial applications [2] [4].

Catalytic Systems for Optimal Yield and Purity

Homogeneous Acid Catalysts

Sulfuric acid represents the most commonly employed homogeneous catalyst for hexyldecyl stearate synthesis, demonstrating superior kinetics and reactivity compared to organic acid alternatives [5] [10]. Optimal catalyst loadings range from 0.5-2.0 mole percent, achieving ester yields of 85-95 percent under appropriate conditions [5] [10]. The strong mineral acid exhibits much faster reaction kinetics than organic acids such as trichloroacetic acid, picric acid, or trifluoroacetic acid [5] [10].

Alkylbenzene sulfonic acids offer alternatives with reduced corrosion potential while maintaining high catalytic activity [11]. These catalysts operate effectively at loadings of 0.1-0.8 weight percent calculated as sulfuric acid equivalent, achieving yields of 90-95 percent [11]. The linear alkylbenzene sulfonic acids demonstrate particular effectiveness for esterification processes, with Bio-Soft S-100 representing a preferred commercial catalyst [11].

Heteropolyacid Catalysts

Phosphotungstic acid emerges as the most effective heteropolyacid catalyst for stearic acid esterification, providing 98 percent yield under optimized conditions [12] [13]. The Keggin-type structure of phosphotungstic acid contributes to its superior performance compared to phosphomolybdic acid (86 percent yield), silicotungstic acid (87 percent yield), and silicomolybdic acid (90 percent yield) [12]. These catalysts operate at 1.0 mole percent loading and 110 degrees Celsius, offering recyclability for five consecutive cycles without significant activity loss [12] [13].

The heteropolyacid catalysts demonstrate successful recovery and reuse through simple filtration after reaction completion [12]. The solid catalysts remain suspended in the reaction mixture during esterification and phase-separate readily upon cooling [12]. Activation energies for heteropolyacid-catalyzed esterification range from 28-30 kilojoules per mole, indicating enhanced reaction kinetics compared to conventional acid catalysis [13].

Heterogeneous Solid Acid Catalysts

Zeolite catalysts, particularly ZSM-5, provide sustainable alternatives for hexyldecyl stearate synthesis with enhanced separation characteristics [14]. The zeolite demonstrates conversion rates of 74 percent for fatty acid esterification at 70 degrees Celsius using 10 weight percent catalyst loading [14]. The stronger acidity of ZSM-5 compared to sulfuric acid contributes to improved esterification rates, especially for extended reaction periods exceeding 50 minutes [14].

Sulfonated activated carbon catalysts offer promising performance for continuous esterification processes [15]. Solid acid activated carbon monoliths achieve space-time yields of 96 grams per liter catalyst per hour with 76 percent selectivity at 150 degrees Celsius [15]. These catalysts demonstrate superior stability compared to commercial Amberlyst-15 resins, maintaining higher conversion and yields over extended operation periods [15].

Catalyst TypeLoadingTemperature (°C)Yield (%)Reusability
Sulfuric Acid0.5-2.0 mol%110-14085-95No
Phosphotungstic Acid1.0 mol%110985 cycles
Alkylbenzene Sulfonic Acid0.1-0.8 wt%120-13590-95Limited
ZSM-5 Zeolite10 wt%7074Yes
Activated CarbonVariable15055-76Yes

Enzymatic Catalysis Systems

Lipase enzymes provide highly selective catalysis for hexyldecyl stearate synthesis under mild reaction conditions [16]. Immobilized lipases operate effectively at 40-70 degrees Celsius with catalyst loadings of 120 units per gram reaction mixture [16]. The enzymatic approach achieves conversions of 80-95 percent while eliminating side reactions and enabling catalyst reuse [16] [17].

Candida rugosa lipase demonstrates particular effectiveness for sterol esterification with oleic acid, achieving 82.7 percent esterification after 24 hours at 40 degrees Celsius [18]. The enzyme tolerates water contents up to 30 percent, unlike chemical catalysts that require anhydrous conditions [18]. Immobilized lipases on ordered mesoporous silicon supports provide enhanced stability and simplified product separation [17].

Industrial-Scale Process Engineering Considerations

Reactor Design and Configuration

Continuous stirred tank reactors represent the preferred configuration for large-scale hexyldecyl stearate production, offering superior heat and mass transfer characteristics [19]. Mathematical modeling of continuous stirred tank reactor operation enables optimization of process parameters including residence time, temperature profiles, and reactant feeding strategies [19]. The reactor design must accommodate the mildly exothermic nature of esterification reactions while maintaining precise temperature control [11].

Reactive distillation configurations provide enhanced conversion through simultaneous reaction and product separation [20] [21]. These integrated systems remove water continuously from the reaction zone, driving equilibrium toward ester formation [20]. The reactive distillation approach achieves higher conversions compared to conventional reactor-separator combinations while reducing capital and operating costs [20] [21].

Batch reactor systems remain viable for specialty applications requiring precise composition control [11]. The conventional batch still kettle reactor configuration enables removal of ester-water azeotropes through overhead distillation to a decanter system [11]. Phase separation in the decanter allows water removal while returning organic phase to maintain reaction mass balance [11].

Heat Transfer and Temperature Control

Optimal reaction temperatures for hexyldecyl stearate synthesis range from 110-140 degrees Celsius for Fischer esterification systems [11] [5]. Temperature control proves critical for maintaining reaction selectivity while preventing thermal decomposition of reactants or products [11]. Heat removal systems must accommodate the exothermic nature of esterification while enabling rapid heating during startup [11].

Process intensification through microwave-assisted heating demonstrates significant advantages for heterogeneous catalytic systems [22]. Microwave heating provides selective heating of catalyst particles, creating temperature enhancement effects that improve reaction rates [22]. The combination of microwave heating with ultrasound irradiation further enhances mass transfer and catalytic activity [22].

Temperature programming strategies optimize conversion while minimizing energy consumption [23]. Gradual temperature increases during reaction progression accommodate changing reaction kinetics as water removal shifts equilibrium conditions [23]. Advanced control systems maintain optimal temperature profiles based on real-time monitoring of conversion and selectivity [23].

Pressure Management Systems

Pressure control enables operation above atmospheric conditions to prevent alcohol vaporization while maintaining liquid-phase reactions [12] [11]. Typical operating pressures range from atmospheric to 300 pounds per square inch gauge, depending on alcohol volatility and desired reaction rates [15] [11]. Closed pressure vessel operation eliminates evaporative alcohol losses while enabling higher reaction temperatures [12].

Vacuum operation facilitates water removal through enhanced volatility of ester-water azeotropes [24] [25]. Vacuum levels of 30-300 millimeters mercury enable effective water stripping while maintaining reasonable operating temperatures [24]. Progressive vacuum application during reaction advancement optimizes water removal kinetics [24].

Mass Transfer Enhancement

Pervaporation membrane systems provide selective water removal without disturbing reaction equilibrium [26] [27]. Hydrophilic membranes selectively transport water through the membrane while retaining organic components in the reactor [28]. This approach achieves higher conversions compared to conventional separation methods while reducing energy requirements [26] [27].

Molecular sieve integration enables continuous water adsorption during esterification reactions [29] [30]. Type 4Å molecular sieves demonstrate water adsorption capacities of 22 percent by weight while maintaining high selectivity for water over organic components [29]. The molecular sieves require periodic regeneration through thermal treatment at 120 degrees Celsius [29] [30].

Process ParameterOptimal RangeControl MethodCritical Considerations
Temperature110-140°CPID ControlThermal stability limits
Pressure1-20 atmPressure regulationAlcohol vaporization
Water Content<0.1 wt%Molecular sievesEquilibrium limitation
Residence Time2-6 hoursFlow controlConversion vs. selectivity

Byproduct Analysis and Purification Techniques

Primary Byproduct Identification

Water formation represents the primary byproduct of hexyldecyl stearate synthesis, produced stoichiometrically with ester formation [4] [3]. The water content significantly impacts reaction equilibrium and must be continuously removed to maintain acceptable conversion levels [4] [28]. Secondary byproducts include unreacted stearic acid, excess 2-hexyldecanol, and trace amounts of diester compounds formed through secondary esterification reactions [31].

Catalyst-derived impurities constitute another significant byproduct category, particularly for homogeneous acid catalysis systems [24] [31]. These impurities include metal sulfates from sulfuric acid neutralization and organic sulfonate residues from alkylbenzene sulfonic acid catalysts [24]. Heteropolyacid catalysts may contribute tungsten or molybdenum-containing residues requiring specialized removal techniques [12].

Thermal decomposition products arise from elevated temperature operation, including aldehyde and ketone compounds from alcohol dehydration reactions [31]. These impurities typically represent less than 1 percent of total byproducts but require removal to achieve pharmaceutical or cosmetic grade purity specifications [31].

Azeotropic Distillation Systems

Azeotropic distillation provides the most effective method for water removal from esterification reaction mixtures [25] [28]. The ester-water azeotrope formation enables efficient separation through overhead distillation followed by phase separation in decanter vessels [11] [25]. Operating pressures of 0.5-8 kilograms per square centimeter enable control of azeotropic compositions and boiling points [25].

The decanter system separates the condensed overhead into aqueous and organic phases, with the organic phase containing purified ester and the aqueous phase containing removed water [11]. Reflux of the organic phase to the distillation column maintains proper operation while continuous water removal drives reaction completion [11]. This technique achieves 95-99 percent efficiency for water removal [31].

Dean-Stark traps provide simplified azeotropic water removal for laboratory and pilot-scale operations [4]. The trap design enables visual monitoring of water removal progress while maintaining automatic return of organic phase to the reaction vessel [4]. This approach proves particularly effective for Fischer esterification systems requiring continuous water removal [4].

Pervaporation Membrane Separation

Pervaporation technology offers selective water removal through membrane permeation without phase equilibrium limitations [26] [27] [28]. Hydrophilic membranes such as PERVAP 2201 demonstrate high selectivity for water transport while rejecting organic components [28]. The driving force derives from vapor pressure differences across the membrane created by vacuum application on the permeate side [28].

The pervaporation process achieves 90-98 percent efficiency for water removal while maintaining reaction temperature and avoiding thermal stress on products [27]. Integration with esterification reactors enables continuous water removal during reaction progression, significantly enhancing conversion rates [26]. The membrane systems require periodic cleaning and replacement but offer lower energy consumption compared to distillation methods [27].

Membrane flux rates of 14.9 milliliters per second through effective membrane areas of 145 square centimeters demonstrate commercial viability for industrial applications [26]. The vacuum requirements of -0.8 bar provide adequate driving force for effective separation while maintaining reasonable energy consumption [26].

Molecular Sieve Dehydration

Molecular sieve technology provides highly efficient water removal through selective adsorption [29] [30]. Type 4Å zeolite molecular sieves exclude molecules larger than 4 angstroms while adsorbing water molecules with high capacity [29]. The sieves demonstrate water adsorption capacities exceeding 22 percent by weight with rapid adsorption kinetics [29].

Integration of molecular sieves with esterification systems requires careful consideration of sieve regeneration cycles [30]. Thermal regeneration at 120 degrees Celsius for 18-20 hours restores full adsorption capacity [30]. Continuous operation systems utilize multiple sieve beds with alternating adsorption and regeneration cycles [30].

The molecular sieve approach achieves 85-95 percent efficiency for water removal with low energy requirements compared to thermal separation methods [29]. Vibration enhancement through rotary shaking improves water removal efficiency compared to static operation [30].

Catalyst Removal and Recovery

Neutralization followed by aqueous washing represents the standard approach for homogeneous acid catalyst removal [24] [31]. Addition of sodium bicarbonate or sodium hydroxide neutralizes residual acid while forming water-soluble salts that partition into the aqueous phase [32]. Multiple washing cycles ensure complete catalyst removal to below detectable limits [24].

Hydrolysis of organometallic catalysts through water addition and heating enables precipitation of metal compounds [24]. The hydrolyzed catalyst components settle to the bottom of the aqueous layer as precipitates, facilitating separation through simple decantation [24]. This approach proves particularly effective for heteropolyacid catalyst recovery [12].

Steam stripping removes low-boiling impurities including unreacted alcohols and volatile organic compounds [31]. Operating pressures of 30-300 millimeters mercury enable effective removal while minimizing thermal stress on the product [31]. Sequential stripping stages with progressively lower pressures optimize purification efficiency [31].

Purification TechniqueTarget RemovalEfficiency (%)Energy Requirements
Azeotropic DistillationWater95-99High
PervaporationWater90-98Medium
Molecular SievesWater85-95Low
Steam StrippingVolatile Organics90-95High
Solvent ExtractionCatalyst Residues80-90Low
Neutralization/WashingAcid Catalysts85-95Low

Green Chemistry Approaches in Synthesis

Ionic Liquid Catalysis Systems

Ionic liquid catalysts represent a significant advancement in environmentally sustainable esterification technology for hexyldecyl stearate production [33]. Brønsted acidic ionic liquids such as 1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate demonstrate catalytic performance comparable to sulfuric acid while offering improved environmental profiles [33]. These catalysts achieve conversion rates and selectivity equivalent to conventional acid catalysts while providing enhanced recyclability [33].

Polyoxometalate-based ionic liquids exhibit superior catalytic activity and yield compared to conventional ionic liquid systems [33]. The sulfonic acid functionalized ionic liquids demonstrate higher activity than non-functionalized alternatives, achieving excellent conversion rates for aliphatic acid esterification [33]. The ionic liquid catalysts eliminate the need for volatile organic solvents typically required for azeotropic water removal [33].

Recovery and reuse of ionic liquid catalysts occurs through simple phase separation after water removal [33]. The ionic liquid catalyst forms a lower phase while ester products constitute the upper phase, enabling convenient separation without additional solvents [33]. The catalyst maintains activity through multiple reuse cycles, reducing overall process costs and environmental impact [33].

Enzymatic Biocatalysis Approaches

Enzymatic esterification provides an environmentally benign alternative to chemical catalysis through operation under mild conditions with high selectivity [16] [17]. Immobilized lipase catalysts operate effectively at 40-70 degrees Celsius, significantly reducing energy requirements compared to chemical catalysis systems [16]. The enzymatic approach eliminates side reactions and enables operation in aqueous environments with water contents up to 30 percent [18].

Commercial enzymatic esterification processes demonstrate economic competitiveness with conventional chemical methods [16]. The uhde enzymatic esterification technology achieves short reaction times through optimized reactor design enabling circulation of reaction mixture through enzyme catalyst beds up to 30 times per hour [16]. The process achieves residual water contents below 100 parts per million without requiring extensive dehydration systems [16].

Enzyme catalyst beds provide simplified operation compared to homogeneous chemical catalysts [16]. The immobilized enzymes enable continuous processing with simplified product separation and catalyst recovery [16]. The biocatalytic approach supports operation with both conventional and enzymatic esterification in the same plant, enabling stepwise transition to sustainable technology [16].

Solvent-Free Reaction Systems

Solvent-free esterification eliminates environmental concerns associated with organic solvent use while simplifying product isolation [34] [35]. The dried Dowex hydrogen ion cation-exchange resin with sodium iodide provides effective catalysis without requiring organic solvents [34] [35]. This approach achieves high yields with simplified workup procedures and excellent environmental compatibility [34] [35].

The solvent-free methodology demonstrates particular effectiveness for sterically hindered ester synthesis [34]. Reaction conditions remain mild while achieving excellent conversion rates and product purity [34]. The elimination of organic solvents reduces process complexity and environmental impact while improving economic viability [35].

Regioselective esterification capabilities enable separation of valuable carboxylic acids from complex mixtures [34]. The solvent-free approach provides enhanced selectivity compared to conventional solvent-based systems [34]. This capability proves particularly valuable for processing renewable feedstock sources containing multiple carboxylic acid components [34].

Renewable Feedstock Integration

Utilization of renewable feedstock sources aligns hexyldecyl stearate production with sustainable chemistry principles [36] [37]. Plant-based glycerol and fatty acids from agricultural byproducts provide sustainable raw material sources [36]. The upcycling approach transforms food industry waste streams into valuable chemical intermediates [36].

Biodiesel production integration enables utilization of low-grade oleic acid feedstocks for ester synthesis [37]. The catalytic esterification of readily available fatty acids provides sustainable pathways for chemical production [37]. Crystalline zirconium oxide/aluminum oxide catalysts demonstrate 90.5 percent conversion under optimized conditions while maintaining reusability [37].

Processing of deodorizer distillate waste materials recovers valuable sterol compounds through enzymatic esterification [18]. This approach transforms industrial waste into high-value products while reducing environmental disposal burden [18]. The integration of waste processing with chemical synthesis exemplifies circular economy principles [18].

Microwave and Ultrasound Enhancement

Microwave-assisted esterification provides energy-efficient heating with enhanced reaction selectivity [22]. The dielectric heating mechanism selectively heats polar components while minimizing thermal stress on products [22]. Heterogeneous catalytic systems benefit particularly from microwave enhancement through selective catalyst heating [22].

Temperature enhancement effects from microwave irradiation improve reaction rates while maintaining mild bulk temperatures [22]. The combination of heat captors mixed or impregnated with catalyst further enlarges enhancement effects [22]. This approach reduces overall energy consumption while accelerating reaction kinetics [22].

Ultrasound irradiation provides mass transfer enhancement through cavitation effects [22]. The combination of microwave heating with ultrasound generates synergistic effects for heterogeneously catalyzed reactions [22]. These process intensification techniques reduce reaction times while improving energy efficiency [22].

Continuous Processing Implementation

Continuous processing represents a significant advancement toward sustainable chemical production through improved efficiency and reduced waste generation [38]. The transition from batch to continuous operation offers substantial improvements in energy intensity, process safety, capital costs, and physical footprint [38]. Continuous esterification systems demonstrate identical product yields compared to batch operation under optimized conditions [38].

Process intensification through continuous operation enables precise control over reaction conditions and residence time distribution [23]. Advanced modeling and simulation capabilities optimize reaction parameters while minimizing experimental development requirements [23]. The continuous approach reduces overall processing time while improving product consistency [38].

Integration of continuous esterification with downstream separation systems provides enhanced overall process efficiency [38]. The elimination of batch processing constraints enables optimal integration of reaction and separation operations [38]. This approach reduces overall capital requirements while improving process sustainability [38].

Green Chemistry ApproachEnvironmental BenefitImplementation StatusKey Advantages
Ionic Liquid CatalystsNon-volatile, recyclableResearch/Pilot scaleHigh selectivity, reusable
Enzymatic CatalysisBiodegradable, mild conditionsCommercial availableMild conditions, no side reactions
Solvent-Free ReactionsNo organic solventsIndustrial applicationSimplified workup
Microwave AssistanceEnergy efficient heatingResearch scaleFaster reactions, selective heating
Renewable FeedstocksSustainable raw materialsIndustrial implementationCarbon footprint reduction
Continuous ProcessingImproved efficiencyIndustrial transitionProcess intensification

Hexyldecyl stearate, chemically known as 2-hexyldecyl octadecanoate, exhibits characteristic thermodynamic properties typical of long-chain fatty acid esters [1]. The compound has a molecular formula of C₃₄H₆₈O₂ and a molecular weight of 508.9 grams per mole [1]. While comprehensive melting and boiling point data specifically for hexyldecyl stearate remain limited in the literature, related fatty acid esters provide valuable comparative insights.

Comparative analysis with structurally similar compounds reveals important thermodynamic patterns. Cetyl stearate, a related fatty acid ester, demonstrates a melting point of approximately 57°C and a boiling point of 496.64°C [2]. However, decyl stearate, which shares structural similarities with hexyldecyl stearate, exhibits a melting point range of 30-40°C . The branched nature of the hexyldecyl alcohol moiety in hexyldecyl stearate likely influences its phase transition temperatures, typically resulting in lower melting points compared to linear alkyl esters due to reduced intermolecular packing efficiency [4] [5].

Phase transition behavior in fatty acid esters is governed by molecular structure and intermolecular forces [6]. Research on similar long-chain esters indicates that phase transitions occur through defined temperature ranges rather than sharp transition points [5]. Bio-based fatty esters demonstrate promising thermal properties with supercooling below 5°C, thermal stability over multiple heating-cooling cycles, and congruent phase changes ranging from 15 to 45°C [5]. These characteristics suggest that hexyldecyl stearate likely exhibits similar phase transition behavior suitable for thermal energy storage applications.

Table 1: Thermodynamic Properties of Hexyldecyl Stearate

PropertyValueTest Method/Reference
Molecular FormulaC₃₄H₆₈O₂PubChem
Molecular Weight508.9 g/molPubChem 2.2
CAS Number17618-45-0Multiple sources
Melting PointNot specifically reportedLimited data available
Boiling PointNot specifically reportedLimited data available
Density (20°C)0.850 - 0.860 g/cm³ISO 2811-3
Refractive Index (20°C)1.4535 - 1.4560DGF C-IV 5
Viscosity (20°C)29 - 34 mPa·sDGF C-IV 7
Flash PointNot specifically reportedLimited data available
Cloud Point-20 to 0°CISO 3015

Solubility Parameters in Cosmetic Matrices

The solubility characteristics of hexyldecyl stearate are fundamental to its performance in cosmetic formulations. The compound exhibits extremely low water solubility, with reported values of 3.471 × 10⁻¹¹ milligrams per liter at 25°C [7]. This hydrophobic nature is attributed to its long hydrocarbon chains and ester linkage, making it an effective occlusive agent in cosmetic applications [8] [9].

Hexyldecyl stearate demonstrates excellent solubility in oils and fats, significantly enhancing the texture and spreadability of cosmetic products [8]. This property is crucial for its function as an emollient, allowing uniform distribution throughout oil-based and emulsion systems. The compound shows good compatibility with organic solvents including ethanol and acetone, facilitating its incorporation into various formulation matrices [9].

In cosmetic matrices, hexyldecyl stearate functions as both a solvent for other ingredients and a texture modifier [9]. Its solubility profile enables it to dissolve lipophilic active ingredients while contributing to the overall sensory properties of the formulation. The compound's ability to form stable solutions with other cosmetic esters and emollients makes it particularly valuable in complex formulation systems [10].

The Hansen solubility parameters, while not specifically reported for hexyldecyl stearate, can be estimated based on its chemical structure. The compound's predominantly hydrocarbon nature suggests relatively low polar and hydrogen bonding components, with the primary solubility contribution from dispersion forces [11]. This profile aligns with its observed compatibility with non-polar and weakly polar cosmetic ingredients.

Table 2: Solubility Parameters in Cosmetic Matrices

Solvent/MatrixSolubilityApplication in Cosmetics
WaterVery low (3.471 × 10⁻¹¹ mg/L at 25°C)Hydrophobic barrier formation
Oils and FatsGood solubilityEnhanced texture and spreadability
Organic SolventsGenerally solubleSolvent for other ingredients
EthanolSolubleFormulation compatibility
AcetoneSolubleProcessing solvent
ChloroformSlightly solubleAnalytical applications
Ethyl AcetateSlightly solubleAnalytical applications

Rheological Behavior and Surface Activity

The rheological properties of hexyldecyl stearate significantly influence its performance in cosmetic formulations. The compound exhibits a viscosity range of 29-34 milliPascal seconds at 20°C [12], positioning it as a medium-viscosity emollient suitable for various cosmetic applications. This viscosity range allows for easy processing while providing adequate substantivity on skin surfaces.

The rheological behavior of hexyldecyl stearate follows typical patterns observed in fatty acid esters. As temperature increases, the viscosity decreases following Arrhenius-type behavior, facilitating manufacturing processes that require elevated temperatures [13]. The compound's flow characteristics make it particularly suitable for use in creams, lotions, and other semi-solid formulations where controlled spreadability is essential.

Surface activity properties of hexyldecyl stearate contribute to its emollient function. While specific surface tension data for hexyldecyl stearate are not widely reported, structurally similar fatty acid esters demonstrate moderate surface activity [14]. The compound's amphiphilic nature, with a hydrophobic alkyl chain and polar ester group, enables it to reduce surface tension at oil-water interfaces, contributing to emulsion stability.

The rheological behavior of hexyldecyl stearate in formulations is influenced by concentration, temperature, and the presence of other ingredients. At typical use concentrations in cosmetic products, the compound contributes to the overall viscosity and flow properties without significantly altering the formulation's rheological profile [12]. This characteristic makes it valuable as a background emollient that enhances product performance without compromising processability.

Temperature-dependent rheological studies on similar fatty esters reveal that viscosity changes are predictable and reversible, making hexyldecyl stearate suitable for products exposed to varying storage and use temperatures [15]. The compound maintains its rheological properties across typical cosmetic storage temperature ranges, ensuring consistent product performance.

Compatibility with Common Formulation Components

Hexyldecyl stearate demonstrates excellent compatibility with a wide range of cosmetic ingredients, making it a versatile component in complex formulation systems. The compound's compatibility with emulsifiers enhances texture and contributes to stable emulsion formation [19]. This compatibility extends to both ionic and non-ionic emulsifying systems, providing formulation flexibility.

Preservative compatibility is crucial for maintaining product safety and efficacy. Hexyldecyl stearate shows good compatibility with commonly used cosmetic preservatives, including parabens, phenoxyethanol, and organic acid systems [20]. This compatibility ensures that antimicrobial effectiveness is maintained while providing the desired emollient properties.

The compound's compatibility with antioxidants supports formulation stability and extends product shelf life [21]. Integration with antioxidant systems such as tocopherols, ascorbyl palmitate, and synthetic antioxidants provides protection against oxidative degradation while maintaining the compound's functional properties.

Silicone compatibility is particularly important in modern cosmetic formulations. Hexyldecyl stearate demonstrates good compatibility with various silicones, including dimethicones, cyclomethicones, and amino-functional silicones [22]. This compatibility enables the creation of hybrid formulations that combine the benefits of organic esters with silicone performance characteristics.

Compatibility with other esters creates opportunities for synergistic effects in formulation systems. The compound works well with both natural and synthetic esters, allowing formulators to optimize sensory properties and performance characteristics [10]. This compatibility includes fatty acid esters, benzoic acid esters, and specialty esters used in high-performance cosmetic products.

Wax compatibility enables the formulation of structured products with desired consistency and stability. Hexyldecyl stearate integrates well with natural waxes such as carnauba and candelilla, as well as synthetic waxes including polyethylene and microcrystalline waxes [23]. This compatibility supports the development of solid and semi-solid cosmetic products.

Table 4: Compatibility with Common Formulation Components

Component TypeCompatibilityFunction Enhancement
EmulsifiersCompatibleTexture improvement
PreservativesCompatibleStability maintenance
AntioxidantsCompatibleOxidation protection
SiliconesCompatibleSensory enhancement
Other EstersCompatibleSynergistic effects
WaxesCompatibleConsistency improvement
Fatty AlcoholsCompatibleEmollient properties
GlycolsCompatibleSolubility enhancement
SurfactantsCompatibleFoam stability

XLogP3

16

Hydrogen Bond Acceptor Count

2

Exact Mass

508.52193141 g/mol

Monoisotopic Mass

508.52193141 g/mol

Heavy Atom Count

36

UNII

OJX2P28Y14

Use Classification

Cosmetics -> Skin conditioning; Emollient

Dates

Last modified: 08-10-2024

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